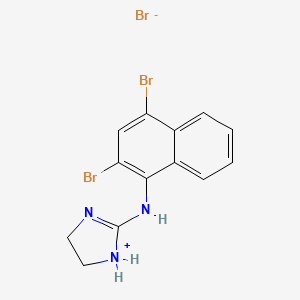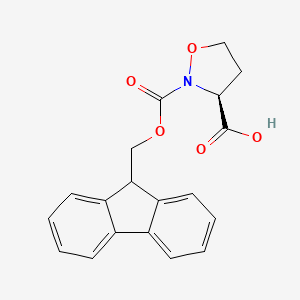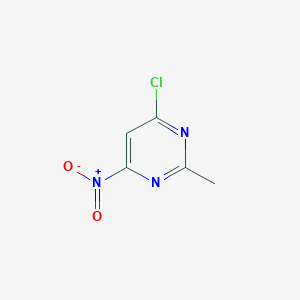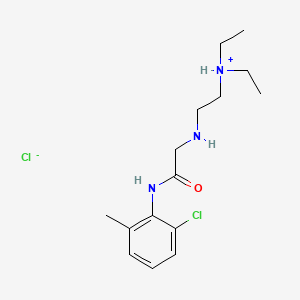
6'-Chloro-2-(2-(diethylamino)ethyl)amino-o-acetotoluidide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride is a complex organic compound that belongs to the class of organic compounds known as monoalkylamines. These compounds contain a primary aliphatic amine group. This compound is notable for its unique structure, which includes a chloro-substituted aniline ring and a diethylazanium group.
Vorbereitungsmethoden
The synthesis of 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-methylaniline, which is then reacted with various reagents to introduce the oxoethyl and aminoethyl groups. The final step involves the formation of the diethylazanium chloride salt. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.
Wissenschaftliche Forschungsanwendungen
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride can be compared with other similar compounds such as:
2-Chloro-6-methylaniline: A precursor in the synthesis of the compound.
2-Amino-3-chlorotoluene: Another chloro-substituted aniline with similar properties.
6-Chloro-o-toluidine: A related compound with a different substitution pattern on the aniline ring.
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride unique in its applications and properties.
Eigenschaften
CAS-Nummer |
102489-49-6 |
|---|---|
Molekularformel |
C15H25Cl2N3O |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H24ClN3O.ClH/c1-4-19(5-2)10-9-17-11-14(20)18-15-12(3)7-6-8-13(15)16;/h6-8,17H,4-5,9-11H2,1-3H3,(H,18,20);1H |
InChI-Schlüssel |
XETJHBZYUJUNLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCNCC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


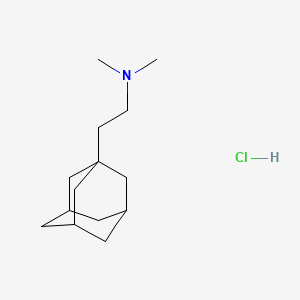
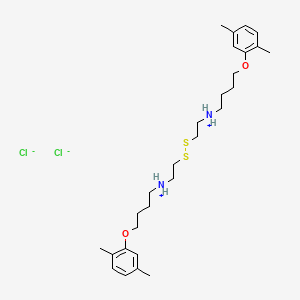
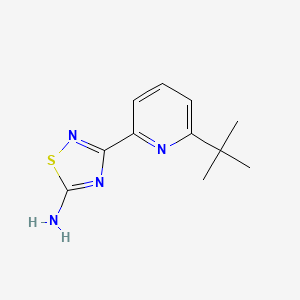
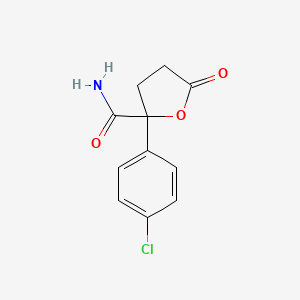
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
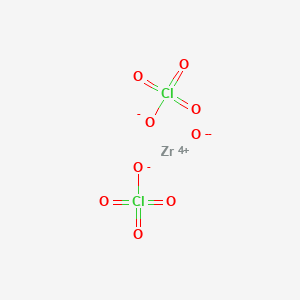
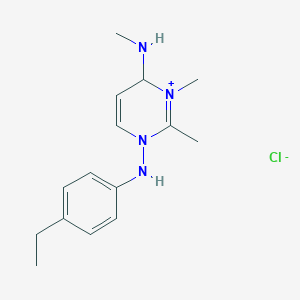

![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)

